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Compound of Interest

(5-Methyl-1-Tritylimidazol-4-
yl)Methanol

Cat. No.: B175492

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol, a key intermediate in the
development of various active pharmaceutical ingredients.

Chemical Structure and Properties

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a substituted imidazole derivative characterized
by a methyl group at the 5-position, a trityl group protecting the nitrogen at the 1-position, and a
methanol group at the 4-position of the imidazole ring. The bulky trityl group provides steric
hindrance and influences the molecule's reactivity and solubility.

Table 1: Chemical Identifiers and Physical Properties
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Property Value

IUPAC Name (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
CAS Number 106147-84-6[1]

Molecular Formula C24H22N20

Molecular Weight 354.45 g/mol

Appearance White to off-white powder

CC1=C(CO)N=CN1C(C2=CC=CC=C2)

SMILES
(C3=CC=CC=C3)C4=CC=CC=C4
Not explicitly available in public sources. The
] ] related compound, [4-(Hydroxymethyl)-1-trityl-
Melting Point o i i
1H-imidazol-5-yllmethanol, has a melting point
of 192-193°C.[2]
. Expected to be soluble in organic solvents like
Solubility

dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

While specific experimental spectra for (5-Methyl-1-Tritylimidazol-4-yl)Methanol are not
readily available in the public domain, data is often obtainable from commercial suppliers upon
request. The expected spectral characteristics are outlined below based on the analysis of its
structural components.

Table 2: Predicted Spectroscopic Data
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Technique Expected Characteristics

- Aromatic protons (trityl group): Multiplets in the
range of & 7.0-7.5 ppm. - Imidazole proton: A
singlet around & 7.5-8.0 ppm. - Methylene
protons (-CH20H): A singlet or doublet (if

1H NMR coupled to the hydroxyl proton) around & 4.5-5.0
ppm. - Methyl protons (-CHs): A singlet around &
2.0-2.5 ppm. - Hydroxyl proton (-OH): A broad
singlet, chemical shift is concentration and

solvent dependent.

- Aromatic carbons (trityl group): Multiple signals
between & 125-145 ppm. - Imidazole carbons:
Signals in the range of  120-150 ppm. - Trityl

13C NMR quaternary carbon: A signal around & 70-80
ppm. - Methylene carbon (-CH20H): A signal
around & 55-65 ppm. - Methyl carbon (-CHs): A
signal around & 10-15 ppm.

- O-H stretch (alcohol): A broad band around
3200-3600 cm™1. - C-H stretch (aromatic and
aliphatic): Peaks in the range of 2850-3100

IR (Infrared) Spectroscopy cm~1, - C=C and C=N stretch (aromatic and
imidazole rings): Peaks in the region of 1450-
1600 cm~1. - C-O stretch (alcohol): A strong
band around 1000-1200 cm~1.

- Molecular lon (M*): Expected at m/z =
354.1732. - Major Fragmentation lon: A

Mass Spectrometry (MS) ] ]
prominent peak at m/z = 243, corresponding to

the stable trityl cation [C(CeH5)3] ™.

Synthesis

The synthesis of (5-Methyl-1-Tritylimidazol-4-yl)Methanol is a two-step process starting from
4-methylimidazole. The first step is the hydroxymethylation of 4-methylimidazole to form the
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precursor, (5-Methyl-1H-imidazol-4-yl)methanol. The second step involves the protection of the
imidazole nitrogen with a trityl group.

Hydroxymethylation (S-Methyl-lH-imidazol-4-yl)methanol)M(N-Tritylation (5-Methyl-1-Trity|imidazol-4-yl)Methan0I)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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